

"molecular structure of 2,4-Dibromo-1-(trifluoromethoxy)benzene"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Dibromo-1-(trifluoromethoxy)benzene
Cat. No.:	B1396645

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2,4-Dibromo-1-(trifluoromethoxy)benzene**

Abstract

This technical guide offers a comprehensive examination of the molecular structure and physicochemical properties of **2,4-Dibromo-1-(trifluoromethoxy)benzene** (CAS No. 1840-97-7). Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes structural data, spectroscopic insights, and synthetic considerations. We will explore the causality behind its structural attributes and their influence on its reactivity and utility as a synthetic building block. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Halogenated Fluorinated Aromatics

In the landscape of modern chemical synthesis, particularly in the realms of pharmaceuticals and materials science, the strategic incorporation of fluorine-containing moieties and halogens is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group is particularly prized for its unique electronic properties and metabolic stability. When this group is combined with bromine atoms on a benzene scaffold, as in **2,4-Dibromo-1-(trifluoromethoxy)benzene**, the resulting molecule becomes a highly versatile intermediate. The bromine atoms serve as

reactive handles for a variety of cross-coupling reactions, while the trifluoromethoxy group imparts critical properties to the parent molecule and its derivatives. This guide provides an in-depth analysis of its molecular architecture.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of **2,4-Dibromo-1-(trifluoromethoxy)benzene** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1840-97-7	[1] [2]
Molecular Formula	C ₇ H ₃ Br ₂ F ₃ O	[1] [3]
Molecular Weight	319.90 g/mol	[1] [3]
IUPAC Name	2,4-dibromo-1-(trifluoromethoxy)benzene	[3]
Synonyms	2,4-Dibromotri fluoromethoxybenzene ne	[3]
Purity	≥98% (typical commercial grade)	[1]
Storage	Sealed in dry, room temperature conditions	[2]

Molecular Structure Elucidation

The precise arrangement of atoms in **2,4-Dibromo-1-(trifluoromethoxy)benzene** dictates its chemical behavior. The IUPAC nomenclature itself provides the blueprint for its connectivity.

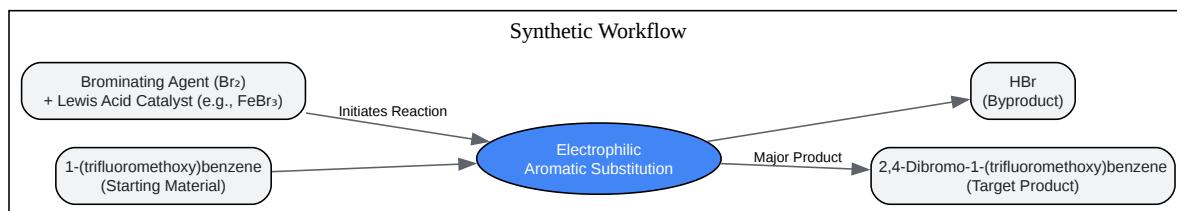
Connectivity and Spatial Arrangement

The structure consists of a central benzene ring. The numbering convention assigns position 1 to the carbon atom bearing the trifluoromethoxy group. The two bromine atoms are located at positions 2 and 4, respectively. This substitution pattern is a direct result of the directing effects of the trifluoromethoxy group during synthesis, a concept we will revisit in Section 4.

Caption: 2D molecular structure of **2,4-Dibromo-1-(trifluoromethoxy)benzene**.

Spectroscopic Signature

While a full spectral analysis is beyond the scope of this guide, the expected spectroscopic data provides definitive structural confirmation:


- ^1H NMR: The proton NMR spectrum would show three distinct signals in the aromatic region for the protons at positions 3, 5, and 6. The coupling patterns (doublets and a doublet of doublets) and chemical shifts would confirm their relative positions.
- ^{13}C NMR: The carbon NMR spectrum would reveal seven unique carbon signals. The carbons bonded to the highly electronegative oxygen and bromine atoms, as well as the trifluoromethyl carbon, would have characteristic chemical shifts.
- ^{19}F NMR: A single sharp signal is expected, corresponding to the three magnetically equivalent fluorine atoms of the $-\text{OCF}_3$ group.
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirmation. The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M^+) due to the presence of two bromine atoms (^{79}Br and ^{81}Br isotopes).^[4] This unique pattern serves as a definitive fingerprint for the presence of two bromine atoms in the molecule.

Synthetic Pathway and Mechanistic Rationale

The synthesis of **2,4-Dibromo-1-(trifluoromethoxy)benzene** is a classic example of electrophilic aromatic substitution. The choice of starting material and reaction conditions is critical for achieving the desired regioselectivity.

The Role of the Trifluoromethoxy Group

The $-\text{OCF}_3$ group is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack. This is due to a resonance effect, where the oxygen's lone pairs can donate electron density to the ring (directing to ortho/para positions), which is counteracted by a strong inductive effect from the highly electronegative fluorine atoms that withdraws electron density from the ring (deactivating it). The bromination, therefore, requires a potent brominating agent and often a Lewis acid catalyst to proceed efficiently.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via electrophilic aromatic substitution.

Generalized Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- **Reactor Charging:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-(trifluoromethoxy)benzene in an inert solvent such as dichloromethane.
- **Catalyst Addition:** Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the flask. The catalyst polarizes the Br-Br bond, generating a more potent electrophile.
- **Bromination:** Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a stoichiometric amount (2 equivalents) of bromine, typically dissolved in the same solvent, via

the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side products.

- Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed.
- Quenching and Work-up: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate.
- Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final **2,4-Dibromo-1-(trifluoromethoxy)benzene** as a clear liquid.

Applications in Advanced Synthesis

The molecular structure of this compound makes it an exceptionally useful building block:

- Pharmaceutical and Agrochemical Synthesis: The two distinct bromine atoms can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the stepwise and controlled construction of complex molecular architectures. The metabolically robust $-\text{OCF}_3$ group is a highly desirable feature in drug candidates.[5]
- Materials Science: It serves as a precursor for liquid crystals and other advanced organic materials where the electronic properties imparted by the substituents are critical.[6]

Safety and Handling

Proper handling is essential when working with this compound. Always consult the Safety Data Sheet (SDS) before use.

- Hazard Statements: The compound is typically associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7]

- Precautionary Measures:
 - Use only in a well-ventilated area or a certified fume hood.[8][9]
 - Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
 - Avoid breathing vapors or mist.[8]
 - Wash hands thoroughly after handling.[9]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

2,4-Dibromo-1-(trifluoromethoxy)benzene is more than a simple aromatic compound; it is a strategically designed synthetic intermediate. Its molecular structure, confirmed by robust spectroscopic methods, is a direct outcome of well-understood synthetic principles. The interplay between the deactivating but ortho-, para-directing trifluoromethoxy group and the reactive bromine atoms provides chemists with a powerful tool for constructing complex and high-value molecules for a wide range of applications, from life-saving pharmaceuticals to next-generation materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 1840-97-7|2,4-Dibromo-1-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. 2,4-Dibromo-1-(trifluoromethoxy)benzene | C7H3Br2F3O | CID 54309454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["molecular structure of 2,4-Dibromo-1-(trifluoromethoxy)benzene"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1396645#molecular-structure-of-2-4-dibromo-1-trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com